1-(2-Chlorobenzoyl)-3-methylpiperazine

Description

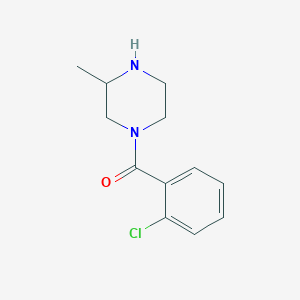

1-(2-Chlorobenzoyl)-3-methylpiperazine is a piperazine derivative featuring a 2-chlorobenzoyl group attached to the piperazine ring, which is further substituted with a methyl group at the 3-position. This structural motif is significant in medicinal chemistry, as piperazine derivatives are widely explored for their pharmacological properties. The 2-chlorobenzoyl group enhances lipophilicity and binding affinity to target receptors, while the 3-methyl substituent improves metabolic stability by reducing oxidative degradation, as seen in compounds like Talmapimod (a kinase inhibitor) .

Properties

IUPAC Name |

(2-chlorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBOYXSBMQZVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the 2-chlorobenzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: 1-(2-Benzyl)-3-methylpiperazine.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-3-methylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

1-(2-Chlorobenzoyl)-3-methylpiperazine (CAS No. 1240567-14-9) is an organic compound that belongs to the piperazine class. Its structure features a 2-chlorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{11}H_{12}ClN_{2}O

- Molecular Weight : 224.68 g/mol

- Structure :

- Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thus preventing substrate binding. This mechanism is crucial for its potential applications in drug design and therapeutic interventions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, it has been shown to inhibit the proliferation of human cancer cell lines in vitro, with IC50 values indicating effective concentration levels for therapeutic use .

Study on Enzyme Inhibition

A detailed study examined the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The findings revealed that the compound acts as a reversible inhibitor for certain enzymes like MAO-B (Monoamine Oxidase B) and AChE (Acetylcholinesterase), which are significant targets in neurodegenerative disease therapies .

| Enzyme Target | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MAO-B | 0.71 | 56.34 |

| AChE | 2.26 | 5.92 |

Cytotoxicity Studies

Cytotoxicity assessments were performed using the MTT assay on VERO normal cells to evaluate the safety profile of the compound. Results indicated that at concentrations up to 200 µM, the compound displayed low toxicity, making it a promising candidate for further therapeutic development .

Comparison with Similar Compounds

This compound can be compared with other piperazine derivatives to understand its unique biological activity:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzoyl)piperazine | Lacks methyl group | Lower potency |

| 1-(2-Bromobenzoyl)-3-methylpiperazine | Contains bromine instead of chlorine | Altered reactivity |

| 1-(2-Chlorobenzoyl)-4-methylpiperazine | Methyl group on nitrogen | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.